molecular formula C20H24N6O3 B2919863 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1251584-18-5

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2919863
CAS No.: 1251584-18-5
M. Wt: 396.451
InChI Key: CDMMBDPXKYQGBH-UHFFFAOYSA-N
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Description

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide is a complex compound with a multifaceted structure that has garnered attention for its potential applications in various scientific domains. The compound's structure features a triazolopyrazine core, morpholine moiety, and a phenylpropylacetamide side chain, lending it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:

  • Step 1: : Synthesis of the triazolopyrazine core, often involving the condensation of appropriate pyrazine and triazole precursors under controlled conditions.

  • Step 2: : Introduction of the morpholino group through a nucleophilic substitution reaction.

  • Step 3: : Acylation to introduce the phenylpropylacetamide side chain, often using reagents like acyl chlorides or anhydrides under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may leverage automated synthesis platforms and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative transformations at the morpholino or triazolopyrazine moieties.

  • Reduction: : Reduction reactions might target the oxo group within the triazolopyrazine structure.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at reactive sites in the pyrazine ring or the amide side chain.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halides, alkylating agents.

Major Products

Products vary based on the reaction type but may include modified triazolopyrazine derivatives or structurally altered morpholino and phenylpropylacetamide groups.

Scientific Research Applications

Chemistry

The compound's unique structure makes it valuable for studying novel synthetic methodologies and reaction mechanisms.

Biology

In biological contexts, it may serve as a probe for investigating enzyme interactions or cellular pathways due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a pharmacological agent, targeting specific receptors or enzymes involved in disease pathways.

Industry

In industrial settings, the compound could be utilized in the development of new materials or as an intermediate in complex synthetic sequences.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. Its morpholino group and triazolopyrazine core may facilitate binding to active sites or disrupt biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-piperidino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide: : A compound with a piperidino group instead of morpholino, potentially altering its biological activity.

  • 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(3-phenylpropyl)acetamide: : Featuring a pyrimidinyl modification that may affect its chemical reactivity.

Uniqueness

The presence of the morpholino group and the specific arrangement of the triazolopyrazine core in 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide confers unique properties not observed in its analogs, potentially leading to distinct biological and chemical behaviors.

Hope this covers everything you need to know about this intriguing compound. Let me know if there's more you’d like to delve into!

Properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-17(21-8-4-7-16-5-2-1-3-6-16)15-26-20(28)25-10-9-22-18(19(25)23-26)24-11-13-29-14-12-24/h1-3,5-6,9-10H,4,7-8,11-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMMBDPXKYQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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